REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[CH:6]=1)=[O:4].[S-:12][C:13]#[N:14].[K+].O>C(O)C>[CH3:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][S:12][C:13]#[N:14])[CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)C
|
Name
|
potassium thiocyanate
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)C(CSC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 mg | |
YIELD: PERCENTYIELD | 84.2% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |